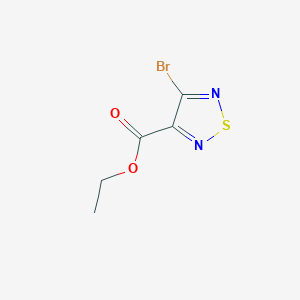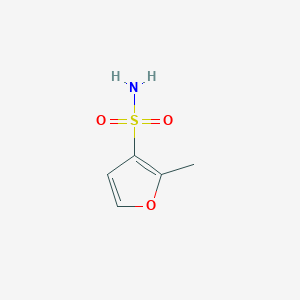![molecular formula C5H3N3O2 B15247547 Oxazolo[5,4-d]pyrimidin-2-ol CAS No. 90889-60-4](/img/structure/B15247547.png)
Oxazolo[5,4-d]pyrimidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[5,4-d]pyrimidin-2-ol is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is known for its diverse biological activities and is often used as a pharmacophore in drug design. It has shown potential in various therapeutic areas, including anticancer, antiviral, and immunosuppressive applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[5,4-d]pyrimidin-2-ol typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[5,4-d]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[5,4-d]pyrimidin-2-one derivatives, while substitution reactions may introduce various functional groups onto the oxazole or pyrimidine rings .
Scientific Research Applications
Oxazolo[5,4-d]pyrimidin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe to study various biological processes.
Medicine: It has shown potential as an anticancer, antiviral, and immunosuppressive agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of oxazolo[5,4-d]pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and the modulation of immune responses . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Oxazolo[5,4-d]pyrimidin-2-ol can be compared with other similar heterocyclic compounds, such as:
Oxazolo[4,5-d]pyrimidine: This compound has a different ring fusion pattern but shares similar biological activities.
Thiazolo[5,4-d]pyrimidine: This compound contains a sulfur atom in place of the oxygen atom in the oxazole ring, leading to different chemical properties and biological activities.
Imidazo[5,4-d]pyrimidine: This compound contains a nitrogen atom in place of the oxygen atom in the oxazole ring, resulting in distinct pharmacological profiles.
This compound is unique due to its specific ring structure and the presence of the hydroxyl group, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
90889-60-4 |
|---|---|
Molecular Formula |
C5H3N3O2 |
Molecular Weight |
137.10 g/mol |
IUPAC Name |
1H-[1,3]oxazolo[5,4-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H3N3O2/c9-5-8-3-1-6-2-7-4(3)10-5/h1-2H,(H,8,9) |
InChI Key |
YHWYVGVUFSQPKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


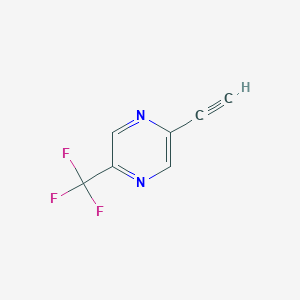
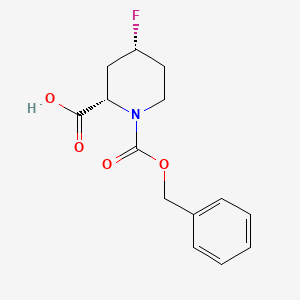
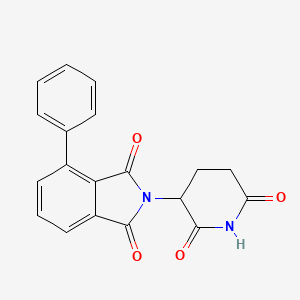

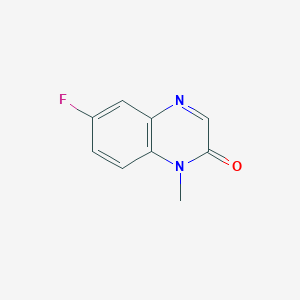
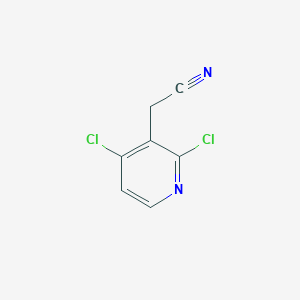
![N-(6-aminohexyl)-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide](/img/structure/B15247486.png)
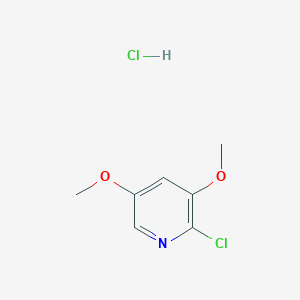
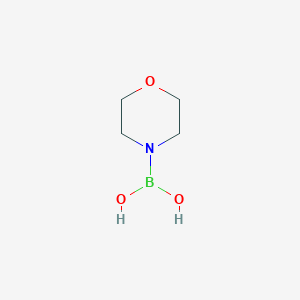
![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine](/img/structure/B15247516.png)
